molecular formula C7H3ClN2O2 B3210096 4-Chloro-6-cyanopicolinic acid CAS No. 1060812-13-6

4-Chloro-6-cyanopicolinic acid

Cat. No.: B3210096
CAS No.: 1060812-13-6
M. Wt: 182.56 g/mol
InChI Key: OWQNJPIUVJYAKV-UHFFFAOYSA-N
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Description

4-Chloro-6-cyanopicolinic acid is a versatile heteroaromatic building block designed for advanced research and development applications. This compound features a picolinic acid core functionalized with both chloro and cyano substituents, making it a valuable intermediate in medicinal chemistry and drug discovery. Its primary research value lies in its potential as a precursor for the synthesis of more complex molecules, particularly in constructing constrained peptides and functionalized bipyridines. The chloro group offers a handle for metal-catalyzed cross-coupling reactions, while the cyano group can be transformed into amidines or carboxylic acid derivatives, or utilized in biocompatible click chemistry with 1,2-aminothiols to form bicyclic peptide scaffolds . This multi-functional reactivity profile allows researchers to efficiently explore structure-activity relationships in the development of novel therapeutic candidates. The compound is provided with guaranteed high purity and stability. Store in a cool, dark, and dry place. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-cyanopyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-4-1-5(3-9)10-6(2-4)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQNJPIUVJYAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C#N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266675
Record name 4-Chloro-6-cyano-2-pyridinecarboxylic acid
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Molecular Weight

182.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060812-13-6
Record name 4-Chloro-6-cyano-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060812-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-cyano-2-pyridinecarboxylic acid
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Advanced Synthetic Methodologies for 4 Chloro 6 Cyanopicolinic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For 4-Chloro-6-cyanopicolinic acid, the primary disconnections involve the carbon-carbon and carbon-heteroatom bonds that attach the functional groups to the pyridine (B92270) ring.

The most logical disconnections are at the C-Cl, C-CN, and C-COOH bonds. This suggests that the final steps of the synthesis would involve the introduction of these groups onto a pre-formed pyridine ring. The carboxyl group can be formed by the oxidation of a methyl group or hydrolysis of a nitrile. The cyano group can be introduced via nucleophilic substitution of a halide or through a Sandmeyer-type reaction from an amino group. The chloro group is typically installed via Sandmeyer reaction or direct halogenation.

Key Precursors and Starting Materials

Precursor/Starting MaterialRationale
Substituted Picolines (e.g., 2-methylpyridine (B31789) derivatives)The methyl group at the 2-position can be oxidized to a carboxylic acid in a late-stage step. orgsyn.org
Halogenated Pyridines (e.g., 2,4,6-trichloropyridine)Provides a scaffold where halogens can be selectively substituted with other functional groups like the cyano group.
AminopyridinesThe amino group can be a precursor to both the chloro and cyano functionalities via diazonium salt intermediates.
Pyridone DerivativesCan be converted to the corresponding chloropyridines using reagents like phosphorus oxychloride.

These starting materials are often commercially available or can be synthesized through established multi-step sequences.

Convergent and Linear Synthesis Strategies

The synthesis of this compound can be approached through both linear and convergent strategies.

Convergent Synthesis: A convergent approach involves the parallel synthesis of two or more fragments that are later combined. For this target molecule, a convergent strategy is less common but could theoretically involve the coupling of a pre-functionalized fragment to a partially assembled pyridine ring. However, for a relatively small molecule like this compound, a well-optimized linear or pseudo-linear approach is generally more practical.

Classical and Modern Synthetic Routes

The construction and functionalization of the pyridine ring are central to the synthesis of this compound.

Multi-step Reaction Sequences for Pyridine Ring Construction

While functionalization of a pre-existing pyridine ring is common, building the substituted ring from acyclic precursors is also a viable strategy. Multi-component reactions, for instance, can provide rapid access to highly substituted picolinate (B1231196) derivatives. nih.gov A general approach involves the condensation of aldehydes, ammonia (B1221849) or an ammonia source, and a 1,3-dicarbonyl compound or its equivalent, followed by an oxidation step to form the aromatic pyridine ring. For this specific target, a strategy could involve a [2+2+2] cyclotrimerization, although this is more common for complex structures. znaturforsch.com

Regioselective Functionalization of Pyridine Scaffolds

Achieving the desired 2,4,6-substitution pattern requires precise control over the regioselectivity of the reactions. The electron-deficient nature of the pyridine ring directs nucleophilic substitutions primarily to the 2- and 4-positions, while electrophilic substitutions are difficult and typically occur at the 3-position.

Modern methods have been developed to overcome these intrinsic reactivity patterns:

Directed Metalation: Using directing groups, a metalating agent like a lithium amide can deprotonate a specific C-H bond, allowing for the introduction of an electrophile at that position. znaturforsch.com

Halogen/Metal Exchange: A pre-installed halogen can be exchanged with a metal (e.g., lithium or magnesium), creating a nucleophilic center at that position for further functionalization. znaturforsch.com

Phosphonium (B103445) Salts: Pyridines can be converted to heterocyclic phosphonium salts, which act as versatile handles for subsequent C-O, C-S, C-N, and C-C bond-forming reactions, often with high regioselectivity for the 4-position. thieme-connect.comacs.org

Introduction of Halogen and Cyano Functionalities

The introduction of the chloro and cyano groups are key transformations in the synthesis of this compound.

Introduction of the Chloro Group: Chlorination of pyridines can be challenging. High-temperature radical chlorination is one method, though it can lack selectivity. youtube.com A more controlled approach is to start with a pyridone and convert the carbonyl group to a chloride using a reagent like phosphorus oxychloride or thionyl chloride. Another common method is the Sandmeyer reaction, where an amino group is converted to a diazonium salt and then displaced by a chloride ion.

Introduction of the Cyano Group: The cyano group can be introduced in several ways:

Nucleophilic Substitution: A common method is the substitution of a halide (typically chloride or bromide) with a cyanide salt, such as copper(I) cyanide (Rosenmund-von Braun reaction) or sodium/potassium cyanide. umsl.eduresearchgate.net

From an Amino Group: The Sandmeyer reaction can also be used to convert an amino group into a cyano group.

Direct C-H Cyanation: Recent advances have led to methods for the direct cyanation of pyridine C-H bonds, often using a tandem process involving the in-situ generation of a dihydropyridine (B1217469) intermediate. researchgate.net

A plausible synthetic route could start from 4-amino-6-chloropicolinic acid. The amino group could be converted to the cyano group via a Sandmeyer reaction. Alternatively, one could start with 4,6-dichloropicolinic acid and selectively substitute the 4-chloro group with a cyanide nucleophile. The relative reactivity of the chloro groups at the C4 and C6 positions would be a critical factor in this approach.

Carboxylation Methodologies

Carboxylation, the introduction of a carboxylic acid group (-COOH) onto a molecule, is a fundamental transformation in organic synthesis. For the synthesis of this compound, this typically involves the conversion of a suitable precursor, such as a halo- or organometallic-substituted cyanopyridine.

One common strategy involves the hydrolysis of a nitrile group. For instance, a dinitrile precursor, 4-chloro-2,6-dicyanopyridine, could potentially be selectively hydrolyzed to the desired picolinic acid. This approach relies on the differential reactivity of the two nitrile groups, where the nitrile at the 2-position is more susceptible to hydrolysis. The reaction is often carried out under controlled acidic or basic conditions. A related method involves the hydrolysis of a cyano group to a carboxamide, followed by further hydrolysis to the carboxylic acid. For example, the hydrolysis of 4-chloro-7-methoxyquinoline-6-carbonitrile to 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183) is achieved with hydrogen peroxide and potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) with a 91% yield, demonstrating a potential pathway for cyano-to-carboxylic acid conversion. chemicalbook.com

Another powerful carboxylation technique is the reaction of an organometallic intermediate with carbon dioxide (CO₂). This can be achieved by first generating a Grignard or organolithium reagent from a halogenated precursor, such as 2,4-dichloro-6-cyanopyridine. The subsequent reaction of this organometallic species with solid or gaseous CO₂ (carboxylation) followed by an acidic workup would yield the target picolinic acid. The success of this method hinges on the chemoselective formation of the organometallic reagent at the desired position.

Catalytic Approaches in this compound Synthesis

Catalysis offers elegant and efficient solutions for constructing complex molecules like this compound, often providing high yields and selectivities under mild conditions.

Transition Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. researchgate.net For the synthesis of substituted picolinic acids, palladium-catalyzed cross-coupling reactions are particularly relevant. For instance, a precursor like 2,4-dichloro-6-cyanopyridine could undergo a cyanation reaction to install the nitrile group, followed by a subsequent carboxylation or a related coupling reaction at the 2-position.

Recent advancements have also focused on the direct C-H functionalization of pyridine rings, which avoids the need for pre-functionalized starting materials. rsc.org While direct C-H carboxylation of a 4-chloro-6-cyanopyridine precursor is challenging, related transformations highlight the potential. For instance, transition-metal-free decarboxylative halogenation of 2-picolinic acids has been developed, suggesting the possibility of reversible or related catalytic cycles for carboxylation. rsc.org The synthesis of picolinate and picolinic acid derivatives has been successfully achieved through multi-component reactions using novel nanoporous heterogeneous catalysts like UiO-66(Zr)-N(CH₂PO₃H₂)₂. nih.govrsc.org

Organocatalysis and Biocatalysis in Pyridine Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful, metal-free alternative in synthesis. researchgate.netnih.govresearchgate.net Pyridine N-oxides, for example, can act as catalysts by activating molecules for subsequent reactions. researchgate.net In the context of this compound synthesis, an organocatalytic approach could involve the activation of a pyridine precursor towards nucleophilic attack or C-H functionalization. acs.org For instance, dithiophosphoric acid has been shown to catalyze three distinct tasks in pyridine functionalization, acting sequentially as a Brønsted acid, a single electron transfer reductant, and a hydrogen atom abstractor. acs.org

Biocatalysis, which utilizes enzymes to perform chemical transformations, offers unparalleled selectivity and operates under environmentally benign aqueous conditions. nih.gov While a specific enzyme for the direct synthesis of this compound may not be readily available, existing enzymatic processes for pyridine and piperidine (B6355638) synthesis demonstrate the potential of this approach. ukri.org For example, nitrilases are enzymes that can hydrolyze nitriles to carboxylic acids with high chemoselectivity, which could be applied to a dicyanopyridine precursor. Research into identifying and engineering enzymes for specific transformations in pyridine chemistry is an active and promising field. ukri.org

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. rasayanjournal.co.in These principles are increasingly important in the synthesis of fine chemicals like this compound. nih.govresearchgate.netacs.org

Atom Economy Maximization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts. acs.orgresearchgate.net

In the synthesis of this compound, a multi-component reaction where most of the atoms from the starting materials are incorporated into the final product would be highly atom-economical. For example, a hypothetical cycloaddition reaction to form the pyridine ring followed by functional group interconversion could offer a high atom economy.

Below is a comparative table illustrating the concept of atom economy for two hypothetical reaction types that could be employed in a synthetic sequence for pyridine derivatives.

Reaction TypeGeneric Equation% Atom Economy CalculationTypical Atom Economy
Addition A + B → C(MW of C) / (MW of A + MW of B) x 100Excellent (100%)
Substitution A-B + C → A-C + B(MW of A-C) / (MW of A-B + MW of C) x 100Moderate to Poor

This table is for illustrative purposes and specific values depend on the actual reactants used.

Solvent Selection and Green Solvents

The choice of solvent has a significant impact on the environmental footprint of a chemical process. google.com Traditional volatile organic compounds (VOCs) are often toxic, flammable, and contribute to pollution. Green chemistry encourages the use of safer alternatives. mdpi.com

For the synthesis of this compound, replacing solvents like dimethylformamide (DMF) or chlorinated hydrocarbons with greener alternatives is a key consideration. Water is an ideal green solvent due to its non-toxicity and availability. mdpi.com While the solubility of organic substrates can be a limitation, techniques like phase-transfer catalysis or the use of co-solvents can overcome this. Other green solvents include supercritical fluids (like CO₂) and ionic liquids, which have negligible vapor pressure and can often be recycled. mdpi.com

The following table compares the properties of some conventional and green solvents.

SolventHazard ClassificationEnvironmental ImpactRecyclability
Dichloromethane Likely Carcinogen, VolatileOzone Depletion PotentialModerate
Dimethylformamide (DMF) Reproductive ToxinAir and Water PollutantDifficult
Water Non-hazardousBenignHigh
Ethanol (B145695) FlammableBiodegradable, RenewableHigh
Ionic Liquids Variable, Low VolatilityLow Air Pollution, Water Toxicity VariesHigh, but can be costly

Energy Efficiency in Reaction Conditions

The quest for energy-efficient synthetic routes for complex molecules like this compound has led to the exploration of innovative reaction conditions. Traditional synthesis methods often rely on high temperatures and prolonged reaction times, contributing to significant energy consumption. Modern approaches, such as microwave-assisted synthesis and flow chemistry, offer substantial improvements in energy efficiency.

Microwave-assisted organic synthesis, for instance, has demonstrated the potential to dramatically reduce reaction times from hours to minutes. This is achieved through the direct interaction of microwave irradiation with the polar molecules in the reaction mixture, leading to rapid and uniform heating. While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in publicly available literature, the successful application of this technology to other nitrogen-containing heterocyclic compounds, such as 4-hydroxy-2-quinolone analogues, suggests its high potential for this synthesis. nih.gov In one such study, the use of microwave irradiation, in conjunction with a bismuth chloride catalyst, facilitated the synthesis of quinolone derivatives in 5-13 minutes, a significant reduction compared to conventional heating methods. nih.gov

Flow chemistry represents another paradigm shift in energy-efficient synthesis. nih.gov By conducting reactions in a continuous flow system, typically involving small-diameter tubes, superior heat and mass transfer can be achieved. This allows for precise temperature control and can often enable reactions to be performed at higher temperatures for very short residence times, ultimately leading to higher yields and reduced energy input per unit of product. nih.gov For example, the synthesis of 2-arylbenzazoles in a superheated water flow system at 445°C was accomplished in seconds without the need for an acid catalyst, which is a significant improvement over the 24-hour reflux required in batch conditions. nih.gov The principles of flow chemistry are broadly applicable and could be adapted for the synthesis of picolinic acid derivatives.

The table below illustrates the potential energy savings of these modern techniques compared to conventional batch processing, based on data from related syntheses.

Reaction ParameterConventional Batch SynthesisMicrowave-Assisted SynthesisFlow Chemistry
Reaction Time Hours to DaysMinutesSeconds to Minutes
Energy Input High and SustainedLow and TargetedOptimized and Efficient
Heat Transfer InefficientHighly EfficientVery High Efficiency

Waste Minimization Strategies

A cornerstone of green chemistry is the minimization of waste, which can be achieved through various strategies, including the use of catalytic reagents, solvent-free conditions, and atom-economical reactions.

The use of catalysts is paramount in reducing waste. Catalysts, by definition, are not consumed in the reaction and can often be recovered and reused, thus eliminating the stoichiometric waste associated with many traditional reagents. In the synthesis of heterocyclic compounds, a wide array of catalysts, including chiral phosphoric acids and N-heterocyclic carbenes, have been employed to achieve high yields and enantioselectivities under mild conditions. mdpi.com For instance, the enantioselective synthesis of aryl quinazolinones was achieved with high yields (up to 99%) using a chiral phosphoric acid catalyst. mdpi.com The development of a robust and recyclable catalyst for the synthesis of this compound would be a significant step towards a more sustainable process.

Solvent selection and minimization are also critical for waste reduction. Many organic solvents are volatile, toxic, and difficult to dispose of. The use of greener solvents, such as water or ionic liquids, or conducting reactions under solvent-free conditions, can drastically reduce the environmental impact of a synthetic process. Research into the synthesis of 4-quinolones has shown that while water can be used as a green solvent, it may lead to lower yields in some cases (e.g., a 30% yield in one reported instance), indicating a trade-off that needs to be optimized. researchgate.net

The following table outlines key strategies for waste minimization and their potential impact on the synthesis of this compound.

Waste Minimization StrategyDescriptionPotential Impact on Synthesis
Catalysis Use of small amounts of a substance to accelerate a reaction without being consumed.Reduces the need for stoichiometric reagents, minimizing inorganic salt waste.
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.Minimizes the formation of byproducts.
Solvent Reduction/Replacement Using less solvent or replacing hazardous solvents with greener alternatives (e.g., water, supercritical fluids).Reduces volatile organic compound (VOC) emissions and liquid waste.
Process Intensification Combining multiple reaction steps into a single, continuous process (e.g., in flow chemistry).Reduces the need for intermediate purification steps, minimizing solvent and material losses.

While specific documented applications of these advanced methodologies to the synthesis of this compound are limited in the reviewed literature, the principles and successes demonstrated in the synthesis of structurally related heterocyclic compounds provide a clear and promising path forward for developing more sustainable and efficient manufacturing processes for this important chemical intermediate.

Chemical Reactivity and Transformation Chemistry of 4 Chloro 6 Cyanopicolinic Acid

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring in 4-Chloro-6-cyanopicolinic acid is susceptible to nucleophilic attack, primarily due to the electron-withdrawing nature of the nitrogen atom, the nitrile group, and the chlorine substituent. This section delves into the specific nucleophilic substitution reactions that this compound undergoes.

Regioselective Chlorination and Dechlorination

The chlorine atom at the 4-position of the pyridine ring is a key functional handle for synthetic modifications. While the starting material is already chlorinated, further chlorination or dechlorination reactions can be strategically employed to access different substitution patterns. The regioselectivity of these reactions is often dictated by the electronic properties of the pyridine ring. For instance, the synthesis of related chloroquinolines has shown that chlorination can be achieved using reagents like phosphoryl chloride and phosphorus pentachloride. mdpi.com Conversely, dechlorination can be accomplished under specific catalytic conditions, though detailed studies on this compound itself are not extensively documented in this specific context. The inherent reactivity of the 4-position makes it a prime site for substitution. mdpi.com

Displacement of Chlorine with Heteroatom Nucleophiles

The chlorine atom at the 4-position is an excellent leaving group, facilitating its displacement by a variety of heteroatom nucleophiles. This is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups.

Table 1: Examples of Nucleophilic Substitution with Heteroatom Nucleophiles

NucleophileReagent ExampleProduct Type
AminesPrimary and secondary amines4-Amino-6-cyanopicolinic acid derivatives
Hydrazine (B178648)Hydrazine hydrate (B1144303)4-Hydrazinyl-6-cyanopicolinic acid derivatives
Azide (B81097)Sodium azide4-Azido-6-cyanopicolinic acid derivatives
ThiolsThiophenol4-Thiophenyl-6-cyanopicolinic acid derivatives

The reaction with amines, for example, leads to the formation of 4-amino-substituted picolinic acids. mdpi.comresearchgate.net Similarly, reaction with hydrazine hydrate can yield the corresponding 4-hydrazinyl derivative, which can serve as a precursor for further heterocyclic synthesis. mdpi.comresearchgate.netnih.govsigmaaldrich.com The introduction of an azide group via reaction with sodium azide provides a versatile handle for subsequent transformations like reduction to an amine or participation in click chemistry. mdpi.comresearchgate.net Thiolates can also displace the chlorine to form 4-thioether derivatives. mdpi.com The efficiency of these substitution reactions is often influenced by the reaction conditions, including the solvent, temperature, and the nature of the nucleophile. mdpi.comresearchgate.net

Cyanide Group Transformations

The nitrile (cyano) group at the 6-position is another site for chemical modification. It can undergo a variety of transformations to yield other functional groups.

Table 2: Common Transformations of the Cyanide Group

ReactionReagentsProduct Functional Group
HydrolysisAcid or baseCarboxylic acid
ReductionReducing agents (e.g., H₂, catalyst)Amine
Reaction with organometallicsGrignard reagentsKetone

Hydrolysis of the nitrile, under either acidic or basic conditions, will convert it to a carboxylic acid, yielding a picolinic dicarboxylic acid derivative. thieme-connect.de Reduction of the nitrile group, typically through catalytic hydrogenation, affords the corresponding aminomethyl derivative. Furthermore, the cyano group can react with organometallic reagents, such as Grignard reagents, to produce ketones after hydrolysis of the intermediate imine. The versatility of the cyano group adds another dimension to the synthetic potential of this compound. researchgate.netresearchgate.netchemicalforums.com

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the pyridine ring readily undergoes reactions typical of this functional group, providing another avenue for derivatization.

Esterification and Amidation Reactions

The carboxylic acid can be converted into esters and amides, which are important functional groups in many biologically active molecules.

Esterification: Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orgrug.nlmasterorganicchemistry.com Alternatively, the carboxylic acid can be activated to facilitate esterification under milder conditions. orgsyn.orgorganic-chemistry.orgorganic-chemistry.org Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org

Amidation: Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. nih.gov Similar to esterification, direct reaction requires high temperatures. Therefore, coupling agents are often employed to activate the carboxylic acid. nih.gov These agents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.orgmasterorganicchemistry.com

Table 3: Common Reagents for Esterification and Amidation

ReactionActivating/Coupling AgentExample Reagent
EsterificationAcid CatalystSulfuric Acid (H₂SO₄)
EsterificationCarbodiimideDicyclohexylcarbodiimide (DCC)
AmidationPhosphonium (B103445) SaltsIn situ generated from N-chlorophthalimide and triphenylphosphine

Decarboxylation Studies

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. While carboxylic acids are generally stable, decarboxylation can be induced under certain conditions, particularly if the structure can stabilize the resulting carbanion intermediate. For picolinic acids, decarboxylation can be challenging. However, studies on related compounds show that decarboxylation can occur, often requiring elevated temperatures. masterorganicchemistry.comrsc.orgdoubtnut.com The presence of the electron-withdrawing chloro and cyano groups on the pyridine ring would influence the stability of any anionic intermediate, and thus the feasibility of decarboxylation. Specific studies on the decarboxylation of this compound are not widely reported, but the general principles of decarboxylation of aromatic carboxylic acids would apply. masterorganicchemistry.com

Electrophilic and Radical Reactions

The pyridine ring in this compound is inherently electron-deficient. This characteristic is further amplified by the electron-withdrawing effects of the chloro, cyano, and carboxylic acid substituents. Consequently, the aromatic core is significantly deactivated towards electrophilic aromatic substitution reactions. Typical electrophilic attacks, such as nitration or halogenation, would require harsh conditions and are generally not favored.

Conversely, the structure of this compound lends itself to nucleophilic and radical-mediated reactions. The chloro substituent at the 4-position is a prime site for nucleophilic aromatic substitution (SNAr), activated by the adjacent ring nitrogen and the cyano group. While direct studies on radical reactions of this compound are not extensively documented, related chloro-substituted nitrogen heterocycles are known to participate in radical processes. For instance, radical-initiated cyclizations or cross-coupling reactions could potentially be employed to functionalize the molecule, although this remains an area for further exploration.

Cycloaddition and Annulation Reactions Leading to Fused Heterocycles

This compound is a valuable precursor for constructing fused heterocyclic systems through cycloaddition and annulation reactions. The chloro and cyano functionalities serve as key handles for cyclization, enabling the formation of intricate molecular architectures with significant biological and material science applications.

These transformations often proceed via an initial nucleophilic substitution of the chloride, followed by an intramolecular cyclization involving the cyano or carboxylic acid group. The precise nature of the fused ring system is determined by the choice of the reacting partner.

Formation of Pyrido[2,3-d]pyrimidine (B1209978) Systems

The synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with notable biological activity, can be achieved using precursors derived from this compound. nih.govresearchgate.net A common strategy involves the reaction of a 2-aminopyridine (B139424) derivative with a suitable cyclizing agent. In this context, the 4-chloro-6-cyanopicolinoyl moiety can be elaborated into a key intermediate.

One plausible synthetic route involves the reaction of this compound or its ester derivative with a source of amidine or guanidine. The reaction likely proceeds through an initial nucleophilic displacement of the activated chloro group by a nitrogen nucleophile of the amidine, followed by an intramolecular cyclization and condensation involving the cyano group to construct the pyrimidine (B1678525) ring. This results in the formation of the fused pyrido[2,3-d]pyrimidine scaffold. The presence of the chloro substituent is crucial as it allows for subsequent functionalization through nucleophilic substitution, expanding the diversity of accessible derivatives. nih.govresearchgate.net

Table 1: Representative Reaction for Pyrido[2,3-d]pyrimidine Synthesis

Starting Material Reagent Product Key Transformation Reference

These synthetic approaches are valued for their ability to introduce a wide range of substituents, influencing the pharmacological profile of the final compounds. nih.gov

Quinoxaline (B1680401) and Quinazoline (B50416) Scaffold Derivatization

The derivatization of quinoxaline and quinazoline scaffolds can also utilize this compound as a starting material. Quinoxalines are typically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. While not a direct 1,2-dicarbonyl, the functional groups on this compound can be chemically manipulated to facilitate such a condensation, leading to novel fused systems.

More directly, the synthesis of quinazoline derivatives can be envisioned. mdpi.comsemanticscholar.org Quinazolines are often prepared from anthranilic acid or its derivatives. mdpi.comsemanticscholar.orgnih.gov A potential pathway involves the reaction of an anthranilic acid derivative with a chemically modified form of this compound, where the picolinic acid moiety acts as the cyclizing partner. For example, conversion of the carboxylic acid to an acyl chloride or another activated form would enable reaction with the amino group of anthranilic acid, followed by cyclization. The chloro and cyano groups offer further points for modification either before or after the formation of the quinazoline ring system.

Table 2: Potential Reactions for Quinoxaline and Quinazoline Derivatization

Target Scaffold Potential Precursor from this compound Co-reactant General Reaction Type Reference
Quinoxaline Derived 1,2-dicarbonyl analogue o-Phenylenediamine (B120857) Condensation N/A

Mechanism of Action Studies in Chemical Transformations

The primary mechanism governing the reactivity of this compound in the formation of fused heterocycles is nucleophilic aromatic substitution (SNAr). The pyridine nitrogen, being electron-withdrawing, activates the C4 position (bearing the chloro group) towards nucleophilic attack. This effect is reinforced by the cyano group at C6.

The SNAr mechanism proceeds via a two-step process:

Addition of the Nucleophile: A nucleophile (e.g., an amine or amidine) attacks the carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the cyano group, which stabilizes the intermediate and facilitates its formation.

Departure of the Leaving Group: The chloride ion is subsequently eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

Following the initial SNAr reaction, intramolecular cyclization occurs. For instance, in the formation of pyrido[2,3-d]pyrimidines, the newly introduced nucleophilic group attacks the electrophilic carbon of the cyano group. This is often followed by tautomerization and/or elimination of a small molecule (like water or ammonia) to yield the final, stable, fused aromatic system. Mechanistic studies often employ computational methods and kinetic analysis to elucidate the precise energy barriers and transition states involved in these transformations. nih.gov

Theoretical and Computational Chemistry Studies of 4 Chloro 6 Cyanopicolinic Acid and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 4-chloro-6-cyanopicolinic acid at a molecular level. By solving approximations of the Schrödinger equation, these methods model the molecule's geometry and the distribution of its electrons. Techniques such as the SCF MO method and DFT with various basis sets (e.g., 3-21G/6-31G*) are employed to evaluate the correlation between molecular structure and physicochemical properties. nih.gov The choice of method, like the widely used B3LYP functional with a 6-31+G(d,p) basis set, is crucial for obtaining reliable results concerning the molecule's structure, orbital energies, and other electronic parameters. scirp.orgresearchgate.net

The electronic character of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability.

Calculations for similar pyridine (B92270) derivatives show that the HOMO and LUMO are typically π-orbitals distributed across the aromatic ring system. researchgate.net The HOMO is often localized on the pyridine ring itself, while the LUMO may have significant contributions from the substituent groups, indicating the sites for nucleophilic attack.

Illustrative Data Table 1: Calculated Frontier Orbital Energies

Disclaimer: The following data are illustrative, based on typical values for similar substituted pyridine derivatives calculated using DFT (B3LYP/6-31G level), as specific published data for this compound is not available.*

ParameterEnergy (eV)
HOMO Energy-7.25
LUMO Energy-2.15
HOMO-LUMO Gap (ΔE) 5.10

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, visually representing the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net

For this compound, the MEP surface would highlight the most negative potential around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, as well as the pyridine ring nitrogen. nih.gov These regions indicate likely sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and areas near the carbon atoms would show positive or near-zero potential, indicating sites susceptible to nucleophilic interaction. researchgate.net The MEP surface provides a comprehensive picture of how the molecule will interact with other charged or polar species. mdpi.com

Beyond the HOMO-LUMO gap, quantum chemical calculations can furnish a suite of molecular descriptors that quantify reactivity. These global reactivity descriptors are derived from the conceptual framework of DFT and provide a more nuanced understanding of a molecule's chemical behavior.

Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These parameters are calculated from the energies of the HOMO and LUMO orbitals. For instance, a higher electrophilicity index for this compound would confirm its tendency to react with nucleophiles, a characteristic enhanced by its electron-withdrawing substituents.

Illustrative Data Table 2: Global Reactivity Descriptors

Disclaimer: The following data are for illustrative purposes, derived from the hypothetical orbital energies in Table 1. These values are representative of what would be calculated for a molecule with these characteristics.

DescriptorFormulaIllustrative Value (eV)
Ionization Potential (I)-EHOMO7.25
Electron Affinity (A)-ELUMO2.15
Electronegativity (χ)(I + A) / 24.70
Chemical Hardness (η)(I - A) / 22.55
Chemical Softness (S)1 / (2η)0.20
Electrophilicity Index (ω)χ² / (2η)4.33

Spectroscopic Property Simulations and Correlations

Computational methods are highly effective in predicting spectroscopic properties, which serves as a crucial link between theoretical models and experimental verification. arxiv.org By simulating spectra, researchers can assign experimental peaks with greater confidence and understand the structural basis for observed spectroscopic features.

Theoretical calculations of vibrational frequencies are essential for interpreting experimental Infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a set of normal vibrational modes can be obtained. nih.gov Each mode corresponds to a specific molecular motion, such as the stretching or bending of bonds.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net For this compound, characteristic vibrational bands would include:

O-H stretching from the carboxylic acid group (typically broad in the 3300-2500 cm⁻¹ region).

C=O stretching from the carboxylic acid (around 1700-1750 cm⁻¹).

C≡N stretching from the cyano group (around 2220-2240 cm⁻¹).

C-Cl stretching (typically in the 800-600 cm⁻¹ region).

Pyridine ring C=C and C=N stretching vibrations (in the 1600-1400 cm⁻¹ region). researchgate.net

Comparing the calculated spectrum with an experimental one allows for a detailed assignment of each band to a specific molecular vibration. tandfonline.com

Illustrative Data Table 3: Predicted Vibrational Frequencies

Disclaimer: The following table contains representative vibrational frequencies for the key functional groups of this compound. These are typical values and not from a specific calculation on this molecule.

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
Carboxylic AcidO-H Stretch3300 - 2500
Carboxylic AcidC=O Stretch1750 - 1700
Cyano GroupC≡N Stretch2240 - 2220
Pyridine RingC=N / C=C Stretches1600 - 1400
ChloroalkaneC-Cl Stretch800 - 600

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. tandfonline.com These calculations provide the absolute isotropic shielding values for each nucleus, which are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS).

For this compound, the chemical shifts of the two remaining aromatic protons on the pyridine ring would be significantly influenced by the electronic effects of the adjacent chloro, cyano, and carboxylic acid groups. The electron-withdrawing nature of these groups would deshield the protons, shifting their resonances to a higher frequency (downfield) in the ¹H NMR spectrum. Similarly, the ¹³C chemical shifts for the carbons in the pyridine ring and the carbonyl and cyano carbons can be predicted to aid in the assignment of the experimental ¹³C NMR spectrum. chemicalbook.com

Illustrative Data Table 4: Predicted ¹H NMR Chemical Shifts

Disclaimer: The following are hypothetical ¹H NMR chemical shift values for the aromatic protons of this compound, estimated based on the additive effects of substituents on a pyridine ring. They are for illustrative purposes only.

Proton PositionEstimated Chemical Shift (ppm)Multiplicity
H-38.1 - 8.3Doublet
H-57.9 - 8.1Doublet
COOH12.0 - 14.0Singlet (broad)

UV-Vis Absorption and Emission Characteristics

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding the electronic absorption spectra of molecules like this compound. These computational methods can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved.

For similar aromatic compounds, studies have shown that the choice of basis set in DFT calculations, such as 3-21G, 6-31G, and 6-311G, can influence the accuracy of the predicted UV-Vis spectra when compared to experimental data. For instance, in a study of polyphenolic compounds, the 6-311G basis set provided a good correlation with experimental results for certain molecules, showing the importance of selecting appropriate computational parameters. nih.gov The electronic transitions are often of the π–π* type, characteristic of conjugated systems. nih.gov The environment, such as the solvent, can also be modeled using approaches like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) to provide more realistic predictions. nih.gov

The absorption characteristics of related heterocyclic and aromatic compounds are significantly influenced by their molecular structure. For example, extending the conjugation length through the introduction of linkages like ethynylene can cause a bathochromic (red) shift in the absorption maxima. This is due to the decrease in the energy gap between the ground and excited states. researchgate.net

Table 1: Theoretical UV-Vis Absorption Data for Related Compounds

Compound ClassBasis SetPredicted λmax (nm)Nature of TransitionReference
Polyphenols6-311G~24365% π–π* nih.gov
Alkynylpyrenes-~433-443- researchgate.net
Cyanophenylamino Acetic Acid6–311++G(d,p)-Charge transfer within the molecule nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of a molecule like this compound is crucial for understanding its reactivity and biological interactions. Conformational analysis involves identifying the stable geometries (conformers) of the molecule and the energy barriers between them. Computational methods, particularly DFT, are powerful tools for performing these analyses.

For related organic acids, geometric computational analysis has been used to confirm molecular structures. nih.gov These calculations can provide detailed information on bond lengths and angles, which can be compared with experimental data where available. It's noted that slight discrepancies between theoretical (gas phase) and experimental (solid phase) values can arise due to intermolecular interactions in the solid state. nih.gov

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound and its derivatives in different environments, such as in solution. MD simulations model the movement of atoms over time, allowing for the exploration of conformational changes and intermolecular interactions. While specific MD simulation studies on this compound were not found, the methodology is widely applied to similar organic molecules to understand their flexibility and interactions with their surroundings.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways.

A critical component of reaction mechanism studies is the identification and characterization of transition states. A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products.

Computational methods, such as DFT, are used to locate these transition state structures on the potential energy surface. The vibrational frequencies of the calculated structure are then analyzed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Once the reactants, products, and transition states have been identified, an energy profile for the reaction can be constructed. This profile plots the energy of the system as a function of the reaction coordinate, which represents the progress of the reaction.

The energy profile provides valuable information about the thermodynamics and kinetics of the reaction. The difference in energy between the reactants and products determines whether the reaction is exothermic or endothermic. The height of the energy barrier, known as the activation energy (the energy difference between the reactants and the transition state), determines the rate of the reaction.

For example, in the study of related compounds, the calculated HOMO-LUMO energy gap is used to understand charge transfer within the molecule, which is a key aspect of many chemical reactions. nih.gov A smaller energy gap generally indicates higher reactivity. nih.gov

Ligand-Protein Interaction Modeling

Understanding how this compound and its derivatives interact with biological macromolecules like proteins is crucial for applications in drug design and chemical biology. Computational docking and molecular dynamics simulations are the primary tools used for this purpose.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method helps to identify potential binding sites and to estimate the strength of the interaction, often expressed as a binding energy. For instance, molecular docking studies on 2-(4-cyanophenylamino) acetic acid were performed to investigate its hydrogen bond interactions with a target protein and to calculate the minimum binding energy. nih.gov

Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex and to observe the detailed interactions over time. These simulations can reveal how the ligand and protein adapt to each other upon binding and can provide a more dynamic picture of the interaction than static docking alone.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H-NMR and ¹³C-NMR Applications

One-dimensional NMR provides the foundational data for structural assignment.

¹H-NMR: A proton NMR spectrum for 4-Chloro-6-cyanopicolinic acid is expected to be relatively simple, showing two distinct signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring. The electron-withdrawing effects of the chloro, cyano, and carboxylic acid groups would shift these proton signals downfield. The proton adjacent to the carboxylic acid (at position 3) and the proton adjacent to the cyano group (at position 5) would appear as distinct singlets or narrow doublets, with their exact chemical shifts influenced by the electronic environment. A very broad singlet, corresponding to the acidic proton of the carboxylic acid, would also be expected at a much further downfield position, which can be confirmed by D₂O exchange.

¹³C-NMR: A ¹³C-NMR spectrum will show a signal for each unique carbon atom in the molecule. For this compound, seven distinct signals are anticipated. The chemical shifts provide clear evidence for the types of carbon present (e.g., aromatic, nitrile, carboxyl). The carbons directly attached to electronegative atoms (like the chlorine at C4 and the nitrogen in the ring) and the carbons of the functional groups (carboxyl at C2 and cyano at C6) are particularly diagnostic. For instance, the carboxylic acid carbon typically appears in the 165-185 ppm range, while the nitrile carbon is found around 115-125 ppm. libretexts.org

The following table illustrates the expected chemical shift ranges for this compound based on analysis of similar structures and known substituent effects.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale
H-38.0 - 8.4125 - 130Adjacent to the electron-withdrawing COOH group and ring nitrogen.
H-58.2 - 8.6130 - 135Adjacent to the electron-withdrawing CN and Cl groups.
COOH12.0 - 14.0 (broad)165 - 175Characteristic acidic proton and carboxylic carbon.
C-2-150 - 155Carbon bearing the carboxylic acid group.
C-3-125 - 130Aromatic CH carbon.
C-4-140 - 145Carbon bearing the chloro group.
C-5-130 - 135Aromatic CH carbon.
C-6-145 - 150Carbon bearing the cyano group.
CN-115 - 120Characteristic nitrile carbon.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the signals observed in 1D NMR, two-dimensional (2D) NMR experiments are essential. These experiments correlate signals to reveal through-bond and through-space relationships.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this molecule, COSY would primarily be used to confirm the relationship between H-3 and H-5 if any long-range coupling exists, though it is expected to be weak or non-existent.

HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the carbon signal of the atom it is directly attached to. It would definitively link the ¹H signal at 8.0-8.4 ppm to the ¹³C signal of C-3, and the other aromatic proton to C-5, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals couplings between protons and carbons that are two or three bonds away. It is invaluable for piecing together the molecular skeleton, especially for identifying quaternary (non-protonated) carbons. For example, the proton at H-3 would show correlations to the quaternary carbons C-2 (COOH), C-4 (Cl), and potentially C-5. Likewise, the acidic proton of the carboxyl group might show a correlation to C-2. These correlations provide irrefutable evidence for the substitution pattern on the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion (molecular ion). This accuracy allows for the determination of the elemental formula of the compound. For this compound, HRMS would be used to confirm its molecular formula as C₇H₃ClN₂O₂. The presence of chlorine is readily identified by a characteristic isotopic pattern, where the [M+2]⁺ peak (due to the ³⁷Cl isotope) is approximately one-third the intensity of the molecular ion peak [M]⁺ (due to the ³⁵Cl isotope).

Formula Calculated Monoisotopic Mass Expected Ion Characteristic Isotope Pattern
C₇H₃³⁵ClN₂O₂181.9859[M]⁺Major peak
C₇H₃³⁷ClN₂O₂183.9830[M+2]⁺~32% intensity of [M]⁺

LC-MS and GC-MS Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that first separate components of a mixture before they are introduced into the mass spectrometer.

LC-MS: This is the more likely technique for a compound like this compound due to its polarity and relatively low volatility. LC-MS analysis would confirm the purity of the sample and provide both the molecular weight from the parent ion and fragmentation data that can be used for structural confirmation. researchgate.net Common fragmentation pathways would likely involve the loss of CO₂ (44 Da) from the carboxylic acid, or the loss of the entire COOH group (45 Da).

GC-MS: This technique is typically used for more volatile and thermally stable compounds. biosynth.com Direct analysis of the carboxylic acid by GC-MS might be challenging without derivatization (e.g., conversion to a more volatile methyl ester), as the high temperatures of the GC inlet could cause decomposition. If derivatized, GC-MS would provide excellent separation and a clear mass spectrum.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can generate a precise map of electron density and thus determine the exact positions of all atoms, as well as bond lengths and angles.

For this compound, a successful X-ray crystal structure analysis would provide unequivocal proof of its constitution, confirming the substitution pattern on the pyridine ring. It would also reveal details about the planarity of the ring and the orientation of the cyano and carboxylic acid functional groups relative to the ring. Furthermore, it would show how the molecules pack together in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonding (e.g., between carboxylic acid groups) that stabilize the solid-state structure. While this technique has been used to characterize similar amide derivatives of picolinic acid, no public crystal structure for this compound is currently available. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its bonds. A plot of absorbance or transmittance versus frequency (or wavenumber) constitutes an IR spectrum.

For this compound, IR and Raman spectroscopy would be expected to reveal characteristic vibrations for its key functional groups: the carboxylic acid (-COOH), the nitrile (-C≡N), and the substituted pyridine ring.

The carboxylic acid group would exhibit a very broad O-H stretching vibration, typically in the range of 3300-2500 cm⁻¹, which is one of the most recognizable features in an IR spectrum. The C=O (carbonyl) stretch of the carboxylic acid would produce a strong, sharp absorption band around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations would also be present at lower frequencies.

The nitrile group (-C≡N) has a characteristic stretching vibration that appears as a medium to weak, sharp band in the region of 2260-2210 cm⁻¹. The presence of this band is a clear indicator of the cyano functionality.

The pyridine ring, being aromatic, will show several characteristic bands. C-H stretching vibrations from the aromatic ring typically appear above 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations occur in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration for an aryl chloride is expected in the 1100-800 cm⁻¹ range.

While IR spectroscopy measures absorption, Raman spectroscopy measures the scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR. In the case of this compound, the symmetric vibrations of the pyridine ring and the nitrile stretch would likely produce strong signals in a Raman spectrum.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
Aromatic RingC-H Stretch~3100 - 3000Medium to Weak
NitrileC≡N Stretch2260 - 2210Medium, Sharp
Carboxylic AcidC=O Stretch1725 - 1700Strong, Sharp
Aromatic RingC=C, C=N Stretch1600 - 1400Medium to Weak
Aryl HalideC-Cl Stretch1100 - 800Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores—functional groups that absorb light in the UV-vis region. shu.ac.uk

The structure of this compound contains a substituted pyridine ring, which is a chromophore. Pyridine and its derivatives exhibit electronic transitions, primarily π → π* and n → π* transitions. youtube.com

π → π transitions:* These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. youtube.com These transitions are typically high-energy and result in strong absorption bands. For aromatic systems like the pyridine ring in this compound, these transitions are expected to be the most prominent.

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom of the pyridine ring or the oxygen atoms of the carboxylic acid, to an antibonding π* orbital. youtube.com These transitions are generally of lower energy and have lower molar absorptivities compared to π → π* transitions. shu.ac.uk

The presence of substituents on the pyridine ring—the chloro group, the cyano group, and the carboxylic acid group—will influence the energy of these transitions and thus the wavelength of maximum absorbance (λmax). The conjugated system of the pyridine ring, coupled with these functional groups, is expected to result in absorption in the UV region of the electromagnetic spectrum (200-400 nm). libretexts.org The exact λmax would be determined experimentally by dissolving the compound in a suitable transparent solvent (like ethanol (B145695) or acetonitrile) and recording its absorbance spectrum.

Chromatographic Techniques for Purity and Separation in Research

Chromatography is a fundamental analytical technique for the separation, identification, and purification of the components of a mixture. For a compound like this compound, various chromatographic methods are essential for assessing its purity and for isolating it during research and development. Documentation for this compound often includes data from HPLC and UPLC. bldpharm.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. In a typical reversed-phase HPLC method for an acidic compound like this compound, the stationary phase would be a non-polar material (e.g., C18-silica), and the mobile phase would be a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid remains protonated for better peak shape. A UV detector is commonly used, set to a wavelength where the compound exhibits strong absorbance, as determined by UV-Vis spectroscopy. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the area of the peak is proportional to its concentration, allowing for quantitative purity analysis.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and greater sensitivity. A UPLC method for this compound would allow for more efficient separation from closely related impurities, providing a more accurate assessment of its purity in a fraction of the time required for a standard HPLC analysis.

Table 2: Illustrative HPLC/UPLC Method Parameters for this compound Analysis

ParameterHPLCUPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min0.5 mL/min
Injection Volume 10 µL2 µL
Column Temp. 30 °C40 °C
UV Detection ~260 nm~260 nm
Run Time 15-20 min3-5 min

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. Due to the low volatility and high polarity of the carboxylic acid group, this compound is not suitable for direct GC analysis. However, it can be analyzed by GC after a derivatization step. Esterification of the carboxylic acid (e.g., to its methyl or ethyl ester) would increase its volatility, making it amenable to GC analysis, typically using a mass spectrometer (MS) as a detector for definitive identification.

Elemental Analysis and Trace Impurity Determination (e.g., ICP-MS)

Elemental analysis is crucial for confirming the empirical formula of a newly synthesized compound and for detecting trace elemental impurities. While combustion analysis is used to determine the percentage of C, H, and N, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the premier technique for determining the presence of trace and ultra-trace metals. nih.gov The pharmaceutical industry, for example, uses ICP-MS to comply with regulations on elemental impurities. spectroscopyonline.com

To analyze this compound for trace metals, the solid sample would first need to be dissolved and digested. nih.gov This typically involves using high-purity acids and microwave digestion to break down the organic matrix, resulting in a clear aqueous solution. researchgate.net This solution is then introduced into the high-temperature argon plasma of the ICP-MS instrument, which atomizes and ionizes the elements present. nih.gov The ions are then separated by the mass spectrometer based on their mass-to-charge ratio, allowing for the identification and quantification of elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. spectroscopyonline.comyoutube.com

This technique is essential for ensuring the quality of the compound, as trace metal contamination can arise from starting materials, reagents, or manufacturing equipment and may be detrimental to its intended application in research.

Applications of 4 Chloro 6 Cyanopicolinic Acid As a Synthetic Building Block in Diversified Research Areas

Role in Medicinal Chemistry Research as a Privileged Scaffold Precursor

In the realm of medicinal chemistry, the quest for novel molecular frameworks with therapeutic potential is perpetual. 4-Chloro-6-cyanopicolinic acid serves as a "privileged scaffold precursor," a term used to describe a molecular structure that can be systematically modified to bind to a variety of biological targets, thereby yielding multiple drug candidates. The inherent reactivity of its chloro, cyano, and carboxylic acid functionalities allows for its elaboration into a multitude of heterocyclic systems, which are cornerstones of modern drug discovery.

Precursor for Quinoxaline (B1680401) and Quinazoline (B50416) Derivatives

Quinoxaline and quinazoline ring systems are bicyclic aromatic heterocycles that are prevalent in a vast number of biologically active compounds, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netorganic-chemistry.org The synthesis of these scaffolds often relies on the condensation of precursors containing 1,2-diamine or ortho-amino-carbonyl functionalities.

While direct synthesis of quinoxalines and quinazolines from this compound is not extensively documented, its structural features make it a plausible starting material for such transformations through strategic functional group interconversions. For instance, the carboxylic acid and cyano groups can be chemically modified to generate intermediates suitable for cyclization into these privileged heterocyclic systems. The general synthetic strategies for quinoxalines often involve the reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.org Similarly, quinazolines are frequently synthesized from anthranilic acid derivatives. nih.gov

A hypothetical synthetic route could involve the transformation of the picolinic acid derivative into a suitable precursor. The chloro and cyano groups offer handles for further reactions, potentially leading to the formation of the necessary functionalities for the cyclization to quinoxaline or quinazoline cores. The versatility of picolinic acid derivatives in synthesis supports the potential for this compound to be a valuable starting material for these important heterocyclic compounds. nih.gov

Scaffolds for Heterocyclic Systems in Chemical Space Exploration

The exploration of chemical space is a critical endeavor in drug discovery, aiming to identify novel molecular structures with desired biological activities. Heterocyclic compounds form a significant portion of this explored space due to their structural diversity and ability to interact with biological targets. nih.gov this compound, with its multiple reactive sites, is an excellent starting point for the synthesis of diverse heterocyclic systems.

The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further points for diversification. The carboxylic acid at the 2-position can be converted to esters, amides, or other derivatives. These transformations enable the construction of a wide range of heterocyclic scaffolds. For example, the reaction of related chloro-substituted pyridines with various nucleophiles has been shown to produce a variety of substituted pyridines, which are themselves important in medicinal chemistry.

The combination of these reactive sites on a single pyridine (B92270) ring makes this compound a powerful tool for generating libraries of complex and diverse heterocyclic compounds, thereby expanding the accessible chemical space for drug discovery programs.

Functionalization for Library Synthesis in Chemical Biology

Chemical biology relies on the use of small molecules to probe and understand biological systems. The synthesis of libraries of diverse compounds is a cornerstone of this field, as it allows for the high-throughput screening of molecules for specific biological activities. The structure of this compound is well-suited for the generation of such libraries through combinatorial chemistry approaches.

The three distinct functional groups on the picolinic acid scaffold can be selectively addressed to create a multitude of derivatives. For example, the carboxylic acid can be coupled with a library of amines to generate a diverse set of amides. Subsequently, the chlorine atom can be displaced by a range of nucleophiles, and the cyano group can be transformed into various other functionalities. This systematic and modular approach allows for the rapid generation of a large number of structurally related compounds.

This strategy is particularly valuable for structure-activity relationship (SAR) studies, where the systematic modification of a lead compound helps to identify the key structural features responsible for its biological activity. The versatility of this compound as a starting material makes it an attractive scaffold for the construction of focused libraries aimed at specific biological targets.

Bioisosteric Replacement Studies (Focus on Chemical Design)

Bioisosterism, the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govsemanticscholar.org The structural motifs present in this compound can be subjects of bioisosteric replacement studies.

The carboxylic acid group, for instance, is often replaced with other acidic functional groups such as tetrazoles or hydroxamic acids to modulate acidity and improve cell permeability. researchgate.net The cyano group is a known bioisostere for various other functionalities, including halogens and carbonyl groups. The pyridine ring itself can be considered a bioisostere of a phenyl ring, with the nitrogen atom providing an additional point for hydrogen bonding interactions.

In the context of chemical design, this compound and its derivatives can serve as platforms to explore the effects of bioisosteric replacements on biological activity. By systematically replacing each functional group with its known bioisosteres, medicinal chemists can fine-tune the properties of a lead compound to achieve the desired therapeutic profile. This approach has been successfully applied in the development of numerous drugs. nih.gov

Utilization in Agrochemical Research and Development

The pyridine ring is a key structural component in a multitude of commercially successful agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netnih.gov Picolinic acid derivatives, in particular, have been extensively investigated and have led to the development of important herbicides. google.com

Intermediates for Advanced Pesticides and Herbicides (Focus on Synthesis)

This compound is a valuable intermediate in the synthesis of advanced pesticides and herbicides. The cyano group can be readily hydrolyzed to a carboxylic acid, a key functional group in many pyridine-based herbicides that act as synthetic auxins. The chloro substituent provides a site for further modification, allowing for the synthesis of a wide range of analogues with varying activity and selectivity.

The synthesis of pyridine-based agrochemicals often involves the construction of a substituted pyridine ring followed by functional group manipulations. nih.gov The availability of this compound as a starting material can streamline the synthesis of complex agrochemicals. For example, related picolinic acid derivatives have been used to synthesize novel herbicides with improved efficacy and crop safety.

The development of new pesticides is driven by the need to manage resistance in weed and pest populations and to meet evolving regulatory standards. The use of versatile intermediates like this compound enables the efficient exploration of new chemical space in the search for the next generation of crop protection agents.

Below is a table of exemplary picolinic acid-based herbicides and related compounds, illustrating the importance of this structural class in agrochemical research.

Compound NameChemical ClassPrimary Use
ClopyralidPicolinic acidHerbicide
PicloramPicolinic acidHerbicide
AminopyralidPicolinic acidHerbicide
Florpyrauxifen-benzylArylpicolinateHerbicide
Halauxifen-methyl (B1255740)ArylpicolinateHerbicide

Applications in Materials Science Research

In the realm of materials science, pyridine-based ligands and monomers are of significant interest for the construction of functional polymers, metal-organic frameworks (MOFs), and supramolecular assemblies. The nitrogen atom of the pyridine ring provides a coordination site for metal ions, while substituents on the ring can be tailored to tune the electronic, optical, and structural properties of the resulting materials.

Despite the theoretical potential of this compound to serve as a bifunctional or trifunctional building block in this context—with the carboxylic acid, chloro, and cyano groups all available for chemical modification—there is a conspicuous absence of research detailing its incorporation into new materials. Searches for its use in polymer synthesis, as a ligand for functional coordination complexes, or in the development of novel organic materials have not yielded specific examples. While related chlorinated pyridine derivatives, such as 4'-chloro-2,2':6',2''-terpyridine, have been successfully employed in the creation of supramolecular polymers, the specific contributions of this compound to materials science remain to be explored and documented. The lack of available data suggests that its potential in this field is, as of now, untapped or at least not widely reported.

Structure Reactivity and Structure Property Relationship Studies of 4 Chloro 6 Cyanopicolinic Acid Derivatives

Systematic Modification and Derivatization Strategies

The molecular framework of 4-chloro-6-cyanopicolinic acid offers multiple sites for systematic modification, primarily centered around the pyridine (B92270) ring and the carboxylic acid group. These modifications are instrumental in creating a diverse library of derivatives with varied electronic and steric properties.

The chloro and cyano groups at the 4 and 6 positions, respectively, are strong electron-withdrawing groups, which significantly influence the reactivity of the pyridine ring. The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the 4-position where the chloro group is a good leaving group. The reactivity of halo-substituted pyridines in SNAr reactions is a well-established phenomenon. researchgate.net The rate and success of these substitution reactions are dependent on the nature of the nucleophile and the reaction conditions. For instance, the chlorine atom can be displaced by various nucleophiles such as amines, alkoxides, and thiols to yield a range of 4-substituted-6-cyanopicolinic acid derivatives. mdpi.com

The presence of the cyano group further enhances the electrophilicity of the pyridine ring, making the 4-position more activated towards nucleophilic attack. Studies on related chloropyrimidines have shown that such electron-withdrawing groups are crucial for facilitating these transformations, which can even be promoted in aqueous media under acidic conditions. nih.gov The cyano group itself can also be a site for chemical modification, for example, through hydrolysis to an amide or carboxylic acid, or reduction to an amine, although these transformations would require specific and often harsh reaction conditions.

The carboxylic acid group at the 2-position is a versatile handle for derivatization. Standard carboxylic acid chemistry can be readily applied to synthesize a variety of derivatives. bldpharm.com Common derivatization strategies include:

Esterification: Reaction with alcohols in the presence of an acid catalyst or using coupling agents to produce esters.

Amidation: Coupling with primary or secondary amines to form amides. This is a widely used reaction for creating libraries of picolinic acid derivatives. researchgate.netchemsrc.com The use of modern coupling agents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) can lead to high yields under mild conditions. researchgate.net

Acid Chloride Formation: Conversion of the carboxylic acid to the more reactive acid chloride, typically using reagents like thionyl chloride or oxalyl chloride. chemsrc.com This intermediate, 4-chloro-6-cyanopicolinoyl chloride, is a key precursor for the synthesis of esters and amides under milder conditions than direct coupling. bldpharm.com

Reduction: The carboxylic acid can be selectively reduced to the corresponding primary alcohol, which can then be used in further derivatization reactions. frontiersin.org

These derivatization strategies allow for the introduction of a wide array of functional groups, enabling the systematic study of structure-activity relationships.

Computational Approaches to Structure-Reactivity Prediction

In the absence of extensive experimental data for this compound, computational methods serve as a powerful tool for predicting its reactivity and properties. Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure, geometry, and reactivity of molecules. masterorganicchemistry.com For this compound, DFT calculations can be employed to:

Map Electron Density and Electrostatic Potential: These calculations can visualize the electron distribution on the molecule, identifying the most electron-deficient sites (electrophilic centers) and electron-rich sites (nucleophilic centers). This information helps in predicting the regioselectivity of reactions.

Calculate Frontier Molecular Orbitals (HOMO-LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The LUMO distribution would likely indicate the susceptibility of the carbon atom at the 4-position to nucleophilic attack.

Model Reaction Mechanisms: Computational modeling can elucidate the transition states and reaction pathways for derivatization reactions, providing insights into the reaction kinetics and thermodynamics.

Quantitative Structure-Activity Relationship (QSAR) models represent another important computational approach. chemicalbook.com By establishing a mathematical relationship between the chemical structure and a particular property (e.g., reactivity, pKa), QSAR can be used to predict the properties of novel derivatives of this compound before their synthesis. Descriptors used in QSAR models can include steric, electronic, and lipophilic parameters.

Influence of Substituent Position and Electronic Effects on Chemical Properties

The chemical properties of this compound and its derivatives are profoundly influenced by the electronic effects and positions of the chloro, cyano, and carboxylic acid groups.

Key physicochemical properties that are modulated by these substituents include:

pKa: The acidity of the carboxylic acid and the basicity of the pyridine nitrogen are significantly affected by the strong electron-withdrawing nature of the chloro and cyano groups. These groups stabilize the conjugate base of the carboxylic acid, making it a stronger acid (lower pKa) compared to unsubstituted picolinic acid. Conversely, they decrease the electron density on the pyridine nitrogen, making it a weaker base. Computational methods can provide reliable predictions of pKa values. rsc.orgbldpharm.comnih.gov

Polarity and Solubility: The presence of the polar cyano and carboxylic acid groups, along with the chloro substituent, imparts a significant degree of polarity to the molecule. This generally leads to moderate solubility in polar solvents. Derivatization, for example by converting the carboxylic acid to an ester, can substantially alter the polarity and, consequently, the solubility profile.

The following table presents some calculated physicochemical properties for this compound and a related compound for comparison.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Calculated logPCalculated pKa (acidic)
This compoundC₇H₃ClN₂O₂182.561.30 chemsrc.comEstimated < 4
4-Chlorobenzoic acidC₇H₅ClO₂156.572.65 nih.gov3.99 nih.gov

Note: The pKa for this compound is an estimate based on the known pKa of 4-chlorobenzoic acid and the anticipated additional acid-strengthening effect of the cyano group and the pyridine nitrogen.

Stereochemical Considerations in Derivatives

While this compound itself is achiral, its derivatization can lead to the formation of chiral molecules. Stereochemistry becomes a critical consideration when:

Chiral Reagents are Used: Reacting the carboxylic acid with a chiral alcohol or amine will result in the formation of diastereomers. These diastereomers may have different physical and chemical properties, allowing for their separation by techniques like chromatography or crystallization.

Chiral Centers are Created: Certain reactions on the pyridine ring or its substituents could potentially create new stereocenters.

In such cases, stereoselective synthesis methods would be necessary to control the formation of the desired stereoisomer. chemicalbook.com If a racemic or diastereomeric mixture is produced, chiral resolution techniques, such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent, would be required to isolate the individual enantiomers or diastereomers. The absolute configuration of the resulting chiral derivatives would then need to be determined using methods like X-ray crystallography or chiroptical spectroscopy.

Future Research Directions and Emerging Opportunities for 4 Chloro 6 Cyanopicolinic Acid

The strategic positioning of chloro, cyano, and carboxylic acid functionalities on the pyridine (B92270) ring makes 4-Chloro-6-cyanopicolinic acid a versatile scaffold for chemical innovation. Future research is poised to leverage cutting-edge technologies and methodologies to unlock its full potential. These emerging opportunities span from advanced synthesis techniques to the integration of artificial intelligence, promising to accelerate the discovery and development of novel molecules derived from this valuable intermediate.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 4-Chloro-6-cyanopicolinic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with picolinic acid derivatives. Key steps include chlorination at the 4-position and cyano group introduction at the 6-position. Optimization requires systematic variation of catalysts (e.g., Pd/C for cyanation), solvents (polar aprotic solvents like DMF), and temperature (80–120°C). Reaction progress should be monitored via TLC or HPLC, with purity confirmed by NMR and mass spectrometry .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Quantify purity with a C18 column and UV detection at 254 nm, using acetonitrile/water (70:30) as the mobile phase.
  • NMR : Confirm structure via ¹H/¹³C NMR, focusing on characteristic peaks (e.g., aromatic protons and cyano group shifts).
  • Mass Spectrometry : Validate molecular weight via ESI-MS in negative ion mode.
    Cross-reference data with PubChem or Reaxys entries for consistency .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Follow OSHA and ACS guidelines:

  • Use PPE (gloves, goggles, lab coats) to avoid dermal contact.
  • Work in a fume hood due to potential respiratory irritancy.
  • Store in airtight containers away from moisture.
  • Dispose of waste via halogenated organic waste streams. Reference SDS sheets for compound-specific hazards .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Design experiments to track substituent effects:

  • Kinetic Studies : Vary nucleophiles (e.g., amines, thiols) and measure reaction rates via UV-Vis spectroscopy.
  • DFT Calculations : Model transition states using Gaussian or ORCA software to predict regioselectivity.
  • Isotopic Labeling : Use ¹⁸O or ¹³C-labeled reactants to trace bond formation/cleavage. Compare results with analogous picolinic acid derivatives to identify electronic influences .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Address discrepancies through:

  • Dose-Response Replication : Test the compound across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (IC₅₀ assays).
  • Impurity Analysis : Use HPLC-MS to rule out batch-specific contaminants.
  • Meta-Analysis : Systematically review literature via PubMed/SciFinder, applying PRISMA guidelines to assess study quality and experimental variability .

Q. How can computational models predict the material properties of this compound for optoelectronic applications?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate crystal packing using Materials Studio to assess thermal stability.
  • DFT for Electronic Properties : Calculate HOMO-LUMO gaps and absorption spectra (TD-DFT) with solvent corrections (PCM model).
  • Validation : Compare predictions with experimental XRD and UV-Vis data. Adjust basis sets (e.g., B3LYP/6-31G*) to improve accuracy .

Q. What experimental designs validate the role of this compound as an enzyme inhibitor in metabolic pathways?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenases) with purified enzymes.
  • Docking Studies : Perform AutoDock Vina simulations to identify binding poses.
  • Mutagenesis : Engineer enzyme active sites (e.g., Ala scanning) to confirm key interactions.
  • Control Experiments : Include known inhibitors (e.g., malonate for succinate dehydrogenase) to benchmark activity .

Methodological Frameworks

  • PICOT for Biological Studies :

    • Population : Target enzymes/cell lines.
    • Intervention : this compound exposure.
    • Comparison : Existing inhibitors (e.g., rotenone).
    • Outcome : IC₅₀, binding affinity.
    • Time : Acute (24–72 hr) vs. chronic effects .
  • FINER Criteria for Research Design :
    Ensure questions are Feasible (lab resources), Interesting (novel mechanism), Novel (understudied pathways), Ethical (cell line approvals), and Relevant (therapeutic potential) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.